1-(4-Chlorophenyl)-1-(cyclobutylmethyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-1-(cyclobutylmethyl)hydrazine is a chemical compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-1-(cyclobutylmethyl)hydrazine typically involves the reaction of 4-chlorobenzaldehyde with cyclobutylmethylhydrazine under acidic or basic conditions. The reaction may proceed through the formation of an intermediate hydrazone, which is subsequently reduced to yield the desired hydrazine compound.
Industrial Production Methods
Industrial production methods for hydrazines often involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions can significantly impact the yield and purity of the final product. Optimization of these parameters is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-1-(cyclobutylmethyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-1-(cyclobutylmethyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-(cyclobutylmethyl)hydrazine
- 1-(4-Chlorophenyl)-1-(cyclopropylmethyl)hydrazine
- 1-(4-Chlorophenyl)-1-(cyclohexylmethyl)hydrazine
Uniqueness
1-(4-Chlorophenyl)-1-(cyclobutylmethyl)hydrazine is unique due to its specific structural features, such as the presence of a cyclobutylmethyl group
Properties
Molecular Formula |
C11H15ClN2 |
---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-1-(cyclobutylmethyl)hydrazine |
InChI |
InChI=1S/C11H15ClN2/c12-10-4-6-11(7-5-10)14(13)8-9-2-1-3-9/h4-7,9H,1-3,8,13H2 |
InChI Key |
BVYKNPXXWQSEBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN(C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.